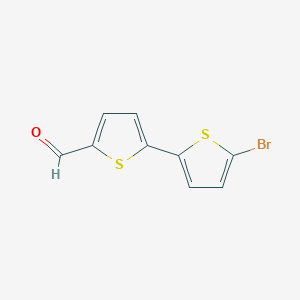

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMTYNJFSUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(S2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453982 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110046-60-1 | |

| Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Introduction: The Significance of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene-based architectures have garnered significant attention due to their diverse biological activities and unique electronic properties.[1] 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, a key intermediate, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules. Its structure, featuring a 2,2'-bithiophene core with strategically placed bromo and formyl functionalities, allows for subsequent chemical modifications, making it a valuable precursor in the development of novel pharmaceuticals and organic electronic materials.[2]

This technical guide provides a comprehensive overview of the synthetic routes to 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising a synthetic strategy begins with retrosynthetic analysis. The target molecule, 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, can be conceptually disconnected at the C-C bond between the two thiophene rings or by considering the introduction of the formyl group. This leads to two primary synthetic strategies:

-

Strategy A: Formylation of a Pre-formed Bithiophene Core. This approach involves the initial synthesis of 5-bromo-2,2'-bithiophene, followed by the introduction of the aldehyde group at the 5'-position.

-

Strategy B: Cross-Coupling of Functionalized Thiophene Monomers. This strategy relies on the coupling of two suitably functionalized thiophene precursors, such as a brominated thiophene and a formylated thiophene derivative.

This guide will primarily focus on Strategy A, which is a widely employed and efficient method for the preparation of the target compound.

Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde via Strategy A can be broken down into two key transformations: the synthesis of the 5-bromo-2,2'-bithiophene intermediate and its subsequent formylation.

Figure 1: Overall synthetic workflow for 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde.

Part 1: Synthesis of the 5-Bromo-2,2'-bithiophene Intermediate

The initial step involves the selective bromination of 2,2'-bithiophene. The choice of brominating agent and reaction conditions is crucial to achieve mono-bromination at the desired position.

Causality Behind Experimental Choices:

-

Starting Material: 2,2'-bithiophene is a commercially available and relatively inexpensive starting material.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation. It is a mild and selective source of electrophilic bromine, minimizing the formation of di-brominated byproducts.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it dissolves both the starting material and NBS, facilitating a homogeneous reaction mixture.[3]

-

Temperature: The reaction is typically carried out at a low temperature (ice bath) to control the reactivity of NBS and enhance the regioselectivity of the bromination.[3]

Detailed Experimental Protocol:

-

In a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2'-bithiophene (1 equivalent) in N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) dissolved in DMF dropwise to the cooled solution.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to obtain 5-bromo-2,2'-bithiophene as a solid.[3]

Data Presentation:

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 2,2'-Bithiophene | 1.0 | 166.26 | (User Defined) |

| N-Bromosuccinimide | 1.0 | 177.98 | (Calculated) |

| N,N-Dimethylformamide | - | 73.09 | (Sufficient Volume) |

Table 1: Reagent quantities for the synthesis of 5-bromo-2,2'-bithiophene.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The second and final step is the introduction of the formyl group onto the 5-bromo-2,2'-bithiophene intermediate. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8]

Causality Behind Experimental Choices:

-

Reaction Type: The Vilsmeier-Haack reaction is chosen for its reliability and efficiency in formylating activated aromatic systems like bithiophene.[6][7] The electron-donating nature of the sulfur atoms in the thiophene rings activates them towards electrophilic substitution.

-

Vilsmeier Reagent: The electrophilic species, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6][8] This reagent is a relatively weak electrophile, which contributes to the selectivity of the reaction.[4][6]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to drive the formylation to completion.

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

-

In a round-bottomed flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.1 equivalents) to N,N-dimethylformamide (DMF) (used as both reagent and solvent) at 0 °C.

-

Stir the mixture at this temperature for a designated period.

-

Add 5-bromo-2,2'-bithiophene (1 equivalent) to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to a specified temperature and maintain it for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it reaches a basic pH.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde.

Data Presentation:

| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |

| 5-Bromo-2,2'-bithiophene | 1.0 | 245.13 | (User Defined) |

| Phosphorus Oxychloride | 1.1 | 153.33 | (Calculated) |

| N,N-Dimethylformamide | - | 73.09 | (Sufficient Volume) |

Table 2: Reagent quantities for the Vilsmeier-Haack formylation.

Characterization and Validation

The identity and purity of the synthesized 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aldehyde proton (typically downfield, around 9.8-10.0 ppm) and the protons on the thiophene rings.[9]

-

¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the aldehyde (around 180-185 ppm) and the carbons of the bithiophene framework.[9]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.[9]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be sharp and consistent with reported values (approximately 145-149 °C).[10]

Alternative Synthetic Approaches: A Brief Overview

While the Vilsmeier-Haack formylation of 5-bromo-2,2'-bithiophene is a robust method, other synthetic strategies can also be employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a powerful alternative for constructing the C-C bond between the two thiophene rings.[1][2][11][12][13][14] This approach would involve coupling a suitably protected formylthiophene derivative with a brominated thiophene.

Figure 3: General scheme for a cross-coupling approach.

This method can be advantageous for accessing a wider range of substituted bithiophene derivatives by varying the coupling partners. However, it may require additional steps for the preparation of the organometallic thiophene reagent.

Conclusion and Future Perspectives

The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a well-established process, with the formylation of 5-bromo-2,2'-bithiophene via the Vilsmeier-Haack reaction being a highly reliable and efficient method. The strategic placement of the bromo and formyl functionalities on the bithiophene core makes this compound a valuable and versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Future research may focus on developing even more efficient and sustainable synthetic methodologies, potentially exploring C-H activation strategies to further streamline the synthesis of this important intermediate.

References

-

Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14744. Available from: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

Chhatria, R. A., et al. (2014). A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Organic Letters, 16(7), 1932-1935. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 4(1), 56-66. Available from: [Link]

-

Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 8847863. Available from: [Link]

-

MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules, 23(11), 2953. Available from: [Link]

-

MySkinRecipes. (n.d.). 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... Retrieved from: [Link]

-

Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Journal of Materials Chemistry A. Available from: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]

Sources

- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 5-BROMO-2 2'-BITHIOPHENE 96 | 3480-11-3 [chemicalbook.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

Introduction

For researchers, medicinal chemists, and materials scientists, thiophene-based oligomers are a cornerstone of innovation. Their unique electronic and structural characteristics make them prime candidates for the development of novel organic semiconductors, advanced polymers, and pharmacologically active agents.[1] Within this class of compounds, 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde stands out as a pivotal building block. The presence of a reactive aldehyde group, a bromine atom for further functionalization via cross-coupling reactions, and an extended π-conjugated system provide a rich platform for chemical modification and exploration.

This technical guide offers a comprehensive overview of the physicochemical properties of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde. It is designed to provide researchers and drug development professionals with the essential data and methodologies required for its effective utilization. This document moves beyond a simple recitation of facts, delving into the causality behind its properties and the strategic considerations for its synthesis and characterization.

Molecular Identity and Core Properties

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is an organic compound featuring a bithiophene core, functionalized with a bromine atom at one terminus and a formyl (aldehyde) group at the other. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| Chemical Name | 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde | N/A |

| Molecular Formula | C₁₃H₇BrOS₃ | [2] |

| Molecular Weight | 355.29 g/mol | [2] |

| CAS Number | 161726-69-8 | [2] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| Melting Point | 164°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryls and conjugated polymers.[3][4] The choice of this methodology is predicated on its high functional group tolerance and generally good yields.

A plausible synthetic route involves the coupling of a suitable thiophene boronic acid or ester with a brominated thiophene aldehyde. A key precursor for this synthesis is 5-Bromothiophene-2-carbaldehyde.

Synthesis of the Precursor: 5-Bromothiophene-2-carbaldehyde

The synthesis of 5-Bromothiophene-2-carbaldehyde is achieved by the bromination of 2-thiophenecarboxaldehyde.[5] The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective strategy.[5]

Sources

- 1. rsc.org [rsc.org]

- 2. 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde [myskinrecipes.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl-substituted oligothiophenes: crystallographic and spectroscopic studies of neutral and doped forms - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Data of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive understanding of the spectral features of this molecule, grounded in the principles of NMR spectroscopy and supported by empirical data from related structures. This guide will serve as a valuable resource for the characterization and quality control of this and similar bithiophene derivatives in research and development settings.

Molecular Structure and Its Influence on NMR Spectra

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a bithiophene system where one thiophene ring is substituted with a bromine atom and the other with a carbaldehyde group. The precise arrangement of these substituents and the electronic interplay between the two thiophene rings give rise to a unique NMR fingerprint.

The aldehyde group (-CHO) is a strong electron-withdrawing group, which significantly deshields the protons and carbons on its adjacent thiophene ring. Conversely, the bromine atom, while electronegative, also possesses lone pairs that can participate in resonance, influencing the electron density of its thiophene ring in a more complex manner. The coupling between the two thiophene rings allows for electronic communication, meaning the substituents on one ring can have a measurable effect on the chemical shifts of the other.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for the atoms with positions C1 [label="C", pos="0,1!", color="#202124"]; C2 [label="C", pos="1,1.6!", color="#202124"]; S1 [label="S", pos="1.5,0.5!", color="#FBBC05"]; C3 [label="C", pos="0.5,-0.2!", color="#202124"]; C4 [label="C", pos="-0.5,0.2!", color="#202124"];

C5 [label="C", pos="-1.5,0.5!", color="#202124"]; C6 [label="C", pos="-2.5,0.2!", color="#202124"]; S2 [label="S", pos="-2,-1!", color="#FBBC05"]; C7 [label="C", pos="-1,-0.5!", color="#202124"]; C8 [label="C", pos="-0.5,-1.5!", color="#202124"]; Br [label="Br", pos="-3.8,0.5!", color="#EA4335"];

C9 [label="C", pos="2.2,2.2!", color="#202124"]; O [label="O", pos="3,2.5!", color="#EA4335"]; H_aldehyde [label="H", pos="1.8,2.8!", color="#4285F4"];

H3 [label="H", pos="0.3,-0.8!", color="#4285F4"]; H4 [label="H", pos="-1.8,-1.5!", color="#4285F4"]; H7 [label="H", pos="-3, -0.4!", color="#4285F4"];

// Define edges for the bonds C1 -- C2; C2 -- S1; S1 -- C3; C3 -- C4; C4 -- C1; C4 -- C5; C5 -- C6; C6 -- S2; S2 -- C7; C7 -- C5; C7 -- C8; C6 -- Br; C2 -- C9; C9 -- O [style=double]; C9 -- H_aldehyde;

C3 -- H3; C8 -- H4; C6 -- H7;

// Add labels for the positions label_C2 [label="2", pos="1.2,1.8!"]; label_C3 [label="3", pos="0.7,-0.5!"]; label_C4 [label="4", pos="-0.7,0.5!"]; label_C5 [label="5", pos="-1.7,0.8!"];

label_C2_prime [label="2'", pos="-1.3,0.8!"]; label_C3_prime [label="3'", pos="-2.7,0.5!"]; label_C4_prime [label="4'", pos="-2.2,-1.3!"]; label_C5_prime [label="5'", pos="-0.3,-1.8!"]; } Figure 1: Structure of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde with atom numbering.

Principles of NMR Spectroscopy for Thiophene Derivatives

The interpretation of the NMR spectra of thiophene-containing molecules relies on understanding a few key principles:

-

Chemical Shifts (δ): The protons and carbons on a thiophene ring typically resonate in the aromatic region of the NMR spectrum. The exact chemical shift is highly sensitive to the nature and position of substituents. Electron-withdrawing groups (like -CHO) shift signals downfield (to higher ppm values), while electron-donating groups generally cause an upfield shift.

-

Coupling Constants (J): Protons on the thiophene ring exhibit spin-spin coupling, which provides valuable information about their relative positions. For 2,5-disubstituted thiophenes, the coupling between protons at the 3 and 4 positions (³JHH) is typically in the range of 3.5-4.5 Hz.

-

13C NMR: The carbon signals are also influenced by substituents. Carbons directly attached to electronegative atoms (like Br) or electron-withdrawing groups will be shifted downfield. The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the 180-190 ppm range.

Predicted ¹H NMR Spectral Data

Based on the analysis of related compounds, the following ¹H NMR spectrum is predicted for 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde in a standard solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | ~9.85 | Singlet (s) | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group. |

| H-3 | ~7.65 | Doublet (d) | ~4.0 | This proton is on the same ring as the electron-withdrawing aldehyde group, leading to a significant downfield shift. It is coupled to H-4. |

| H-4 | ~7.25 | Doublet (d) | ~4.0 | Coupled to H-3, this proton is also on the aldehyde-bearing ring but is less deshielded than H-3. |

| H-3' | ~7.15 | Doublet (d) | ~4.0 | This proton is on the brominated thiophene ring and is coupled to H-4'. Its chemical shift is influenced by the bromine and the adjacent thiophene ring. |

| H-4' | ~7.05 | Doublet (d) | ~4.0 | Coupled to H-3', this proton is adjacent to the bromine atom, which influences its chemical shift. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are summarized below. The assignments are based on the expected electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~182.5 | The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. |

| C-2 | ~144.0 | This carbon is attached to the electron-withdrawing aldehyde group and is also part of the bithiophene linkage, resulting in a downfield shift. |

| C-5' | ~115.0 | The carbon atom directly bonded to the bromine atom is expected to be shifted downfield due to the electronegativity of bromine, but also influenced by resonance effects. |

| C-5 | ~148.0 | This carbon is part of the bithiophene linkage and is on the aldehyde-containing ring, leading to a downfield shift. |

| C-2' | ~139.0 | This carbon is part of the bithiophene linkage and is on the brominated ring. |

| C-3 | ~136.0 | This carbon is on the aldehyde-bearing ring and is deshielded by the adjacent aldehyde group. |

| C-4 | ~128.0 | This carbon is on the aldehyde-bearing ring. |

| C-3' | ~131.0 | This carbon is on the brominated ring. |

| C-4' | ~125.0 | This carbon is on the brominated ring. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, the following experimental protocol is recommended.

Sample Preparation

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set to a range of -2 to 12 ppm.

-

Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is sufficient.

¹³C NMR Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with single lines for each carbon.

-

Spectral Width: Set to a range of 0 to 200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#E8F0FE"; "Dissolve Sample" -> "Add TMS" -> "Transfer to NMR Tube"; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#E6F4EA"; "¹H NMR Acquisition" -> "¹³C NMR Acquisition"; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#FEF7E0"; "Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Integration & Calibration"; }

"Transfer to NMR Tube" -> "¹H NMR Acquisition" [lhead=cluster_acq, ltail=cluster_prep]; "¹³C NMR Acquisition" -> "Fourier Transform" [lhead=cluster_proc, ltail=cluster_acq]; } Figure 2: A generalized workflow for acquiring NMR spectral data.

Conclusion

The NMR spectral data of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde provides a definitive method for its structural confirmation and purity assessment. The predictable and well-resolved signals in both the ¹H and ¹³C NMR spectra, when analyzed in the context of the electronic effects of the aldehyde and bromine substituents, allow for unambiguous assignment of all protons and carbons in the molecule. This technical guide serves as a foundational resource for researchers working with this and structurally related compounds, enabling efficient and accurate spectral interpretation.

References

-

J&K Scientific. 5-Bromo-2,2'-bithiophene-5'-carboxaldehyde, 98%. [Link]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde. This compound, a member of the bithiophene family, is a valuable building block in the synthesis of organic electronics and functional materials. Accurate molecular characterization is paramount, and mass spectrometry (MS) provides the definitive data required for structural confirmation and purity assessment. This document details the strategic selection of MS methodologies, provides validated experimental protocols, and offers an expert interpretation of the fragmentation patterns.

Section 1: Analyte Characterization

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential. These properties dictate the experimental approach, from sample preparation to data interpretation.

The official IUPAC name for the target analyte is 5'-Bromo-[2,2'-bithiophene]-5-carbaldehyde . Its key properties are summarized below.[1]

| Property | Value | Source |

| Synonyms | 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, 5′-Bromo-2,2′-bithienyl-5-carboxaldehyde | [1] |

| CAS Number | 110046-60-1 | [1][2] |

| Molecular Formula | C₉H₅BrOS₂ | [1][2] |

| Average Molecular Weight | 273.17 g/mol | [1] |

| Monoisotopic Mass | 271.8988 Da (for ⁷⁹Br isotope) | Calculated |

| Appearance | Solid |

Expert Insight: The Bromine Isotope Pattern A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). Consequently, the molecular ion in a mass spectrum will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2). This distinctive isotopic signature is a primary diagnostic tool for confirming the presence of bromine in the analyte and its fragments.

Section 2: Mass Spectrometry Methodologies - A Strategic Approach

The selection of an ionization technique is the most critical decision in the analytical workflow. The choice depends on the desired information—detailed structural fragmentation or confirmation of the intact molecular weight.

Electron Ionization (EI) for Structural Elucidation

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule, inducing extensive and reproducible fragmentation.[3][4]

-

Causality: The high energy imparted to the molecule creates a radical cation (M⁺•) that is energetically unstable and breaks apart in predictable ways.[4] This fragmentation pattern serves as a molecular "fingerprint," which is invaluable for unambiguous structure confirmation and can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[5][6][7]

-

Best Paired With: Gas Chromatography (GC-MS). This pairing is ideal as the analyte is a relatively small organic molecule that can be volatilized.[3] GC provides excellent separation of the analyte from impurities before it enters the MS source.

Electrospray Ionization (ESI) for Molecular Weight Confirmation

Electrospray Ionization is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal energy.[8][9]

-

Causality: ESI generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with very little fragmentation.[9][10] This makes it the preferred method for unequivocally determining the molecular weight of the parent compound.

-

Best Paired With: Liquid Chromatography (LC-MS). LC-MS is highly versatile and avoids the need for sample derivatization that might be required for GC. It allows for the analysis of a wider range of compounds directly from solution.

High-Resolution Mass Spectrometry (HRMS)

For definitive molecular formula confirmation, HRMS (e.g., using Time-of-Flight or Orbitrap analyzers) is indispensable. It measures m/z values with high accuracy (typically <5 ppm error), allowing for the calculation of an unambiguous elemental composition, distinguishing it from other molecules with the same nominal mass.

Section 3: Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility.

Protocol 1: GC-MS Analysis via Electron Ionization

This protocol is designed for structural confirmation through fragmentation analysis.

-

Sample Preparation:

-

Accurately weigh 1 mg of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde.

-

Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 10 µg/mL.

-

-

Instrumentation & Parameters:

-

GC System: Agilent 8890 GC (or equivalent).

-

MS System: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temp: 230°C.

-

MS Quad Temp: 150°C.

-

Ionization Energy: 70 eV.

-

Scan Range: 40 - 350 m/z.

-

Protocol 2: LC-MS Analysis via Electrospray Ionization

This protocol is designed for accurate molecular weight determination.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a working concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC I-Class (or equivalent).

-

MS System: Waters Xevo G2-XS QTOF (or equivalent for HRMS).

-

Column: C18 BEH (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Scan Range: 50 - 400 m/z.

-

Section 4: Data Interpretation & Fragmentation Analysis (EI-MS)

Under 70 eV electron ionization, 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde will produce a characteristic fragmentation pattern. The analysis begins with the identification of the molecular ion.

Molecular Ion (M⁺•): The spectrum will show a strong molecular ion peak cluster at m/z 272/274 , corresponding to the C₉H₅⁷⁹BrOS₂⁺• and C₉H₅⁸¹BrOS₂⁺• radical cations. The near 1:1 intensity ratio of these peaks is definitive proof of a single bromine atom in the molecule.

Proposed Fragmentation Pathway: The primary fragmentation routes are driven by the loss of stable neutral molecules or radicals from the energetically unstable molecular ion. The proposed pathway is visualized below.

Caption: Proposed EI fragmentation pathway for the analyte.

Explanation of Key Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion | Causality & Expert Insight |

| 272/274 | [C₉H₅BrOS₂]⁺• (Molecular Ion) | This is the parent radical cation. Its high relative abundance is expected due to the stability of the aromatic bithiophene system. |

| 271/273 | [C₉H₄BrOS₂]⁺ | Results from the loss of a hydrogen radical (H•) from the aldehyde group, a common fragmentation for aromatic aldehydes. |

| 243/245 | [C₈H₄BrS₂]⁺ | A highly significant peak resulting from the loss of the formyl radical (•CHO, 29 Da). This is a classic and diagnostically crucial fragmentation for aldehydes. |

| 193 | [C₉H₅OS₂]⁺ | Formed by the loss of a bromine radical (•Br). The absence of the M+2 peak confirms the loss of the bromine atom. |

| 199/201 | [C₇H₄BrS]⁺ | A potential secondary fragment arising from the [M-CHO]⁺ ion via the elimination of a stable carbon monosulfide (CS, 44 Da) molecule from one of the thiophene rings. |

| 164 | [C₈H₄S₂]⁺ | A secondary fragment from the [M-Br]⁺ ion, involving the subsequent loss of the formyl radical. This ion represents the intact bithiophene core. |

Conclusion

The mass spectrometric analysis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a multi-faceted process that leverages different ionization techniques to achieve complete molecular characterization. The strategic use of GC-MS with Electron Ionization provides a rich, reproducible fragmentation pattern essential for absolute structural confirmation, with the M/M+2 isotope pattern and the loss of the formyl radical serving as key diagnostic pillars. Complementarily, LC-MS with Electrospray Ionization offers a gentle method to confirm the intact molecular weight with high confidence. For regulatory or publication purposes, high-resolution mass spectrometry should be employed to provide unequivocal confirmation of the elemental composition. By following the validated protocols and interpretive logic outlined in this guide, researchers can confidently characterize this important heterocyclic building block.

References

- Shimadzu Corporation. (n.d.). GCMS Standard Operating Procedure.

- University of Washington. (n.d.). GCMS Standard Operating Procedure.

-

The University of Melbourne. (2023). Standard Operating Procedure: Gas Chromatography Mass Spectrometer (GCMS). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

- Kovalev, G. et al. (2018). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Conference Proceedings.

-

U.S. Department of Forensic Sciences. (2022). SOP for Operating and Maintaining GC-MS and GC-FID Instruments. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

-

Diablo Analytical, Inc. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). NIST Libraries and Software. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

-

AIP Publishing. (2018). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

SpectralWorks. (n.d.). NIST 2023 MS and MS/MS Libraries. Retrieved from [Link]

-

ChemBK. (n.d.). 5′-Bromo-2,2′-bithiophene-5-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

- Kertesz, V. & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1-15.

-

National Institute of Standards and Technology. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs. Retrieved from [Link]

- Frontiers Media S.A. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry.

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 6. diabloanalytical.com [diabloanalytical.com]

- 7. Mass Spectrometry Data Center | NIST [nist.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

crystal structure of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

An In-Depth Technical Guide on the Structural Elucidation of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde and its Oligomeric Congeners

Abstract

Oligothiophenes represent a cornerstone class of organic materials, pivotal to advancements in organic electronics, including photovoltaics, light-emitting diodes (OLEDs), and field-effect transistors. Their utility is intrinsically linked to their solid-state arrangement and intermolecular interactions, which are definitively resolved through single-crystal X-ray diffraction. This guide provides a comprehensive technical framework for the synthesis and structural elucidation of thiophene-based aldehydes, with a specific focus on the synthetic precursor 5-bromothiophene-2-carbaldehyde and its coupled derivatives, such as 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde. While a definitive crystal structure for the latter is not publicly deposited, this document outlines the authoritative workflow for its determination and analysis, serving as a blueprint for researchers in materials science and drug development.

Introduction: The Significance of Thiophene-Based Conjugated Systems

Thiophene-containing molecules are of significant interest due to their electronic properties, which are tunable through chemical modification. The introduction of bromine and aldehyde functionalities on a thiophene ring, as in 5-bromothiophene-2-carbaldehyde, creates a versatile building block for the synthesis of more complex conjugated systems. These systems are explored for their potential in developing novel organic materials and pharmaceuticals.[1] The aldehyde group provides a reactive site for further chemical transformations, while the bromine atom is ideal for cross-coupling reactions, allowing for the extension of the conjugated system.

The target molecule of this guide, 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde and its longer oligomers like 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, are of interest for their potential applications in organic electronics.[2] The performance of these materials is highly dependent on their solid-state packing, which dictates the efficiency of charge transport. Therefore, a detailed understanding of their crystal structure is paramount for establishing structure-property relationships and designing next-generation materials.

Synthesis and Spectroscopic Characterization

The synthesis of aryl-substituted thiophene-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This method allows for the formation of a carbon-carbon bond between a halogenated thiophene and a boronic acid or ester.

Synthesis of the Precursor: 5-Bromothiophene-2-carbaldehyde

The starting material, 5-bromothiophene-2-carbaldehyde, can be synthesized by the bromination of 2-thiophenecarboxaldehyde. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[4]

Suzuki-Miyaura Cross-Coupling for Oligomer Synthesis

To synthesize the target bithiophene and terthiophene derivatives, 5-bromothiophene-2-carbaldehyde can be coupled with an appropriate thiophene boronic acid or ester. The general reaction scheme is presented below. A series of novel 4-arylthiophene-2-carbaldehyde compounds have been synthesized with good to excellent yields using this methodology.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde [myskinrecipes.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

An In-Depth Technical Guide to 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde (CAS No. 161726-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, also known by its synonym 5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde, is a halogenated oligothiophene that has garnered interest in materials science and as a versatile building block in organic synthesis. Its Chemical Abstracts Service (CAS) registry number is 161726-69-8 . This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its applications, particularly in the realm of drug discovery and materials science. The terthiophene core, a conjugated system of three thiophene rings, imparts unique electronic and optical properties, making it a valuable scaffold for the development of novel functional materials and potential therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 161726-69-8 |

| Molecular Formula | C₁₃H₇BrOS₃ |

| Molecular Weight | 355.29 g/mol |

| IUPAC Name | 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde |

| Synonyms | 5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde, 5-Bromo-5''-formyl-2,2':5',2''-terthiophene |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 158-164 °C |

| Solubility | Soluble in common organic solvents such as chloroform and THF |

Synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde

The synthesis of aldehyde end-capped thiophene oligomers, such as the title compound, is effectively achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling, which involves the reaction of an organotin compound with an organic halide, is a particularly powerful method for constructing the terthiophene backbone.[1][2]

Synthesis Workflow

The logical flow for the synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde via a Stille coupling approach is outlined below. This involves the preparation of key precursors followed by the final coupling reaction.

Caption: Synthetic strategy for 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde.

Experimental Protocol: Stille Coupling Approach[1][3]

This protocol describes a representative synthesis of an aldehyde-capped terthiophene.

Materials:

-

5-Bromo-5'-formyl-2,2'-bithiophene

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 5-bromo-5'-formyl-2,2'-bithiophene (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via a syringe to dissolve the reactants.

-

Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

-

Reagent Addition: Add 2-(tributylstannyl)thiophene (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

-

Anhydrous Solvent: Anhydrous toluene is used because organotin reagents can be sensitive to moisture, which can lead to side reactions and reduced yields.

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Stille coupling reactions, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Purification: Column chromatography is essential to separate the desired product from the starting materials, catalyst residues, and tin byproducts.

Analytical Characterization

The structure and purity of the synthesized 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde must be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.8-10.0 ppm) and distinct doublets and multiplets for the protons on the three thiophene rings in the aromatic region (7.0-8.0 ppm). |

| ¹³C NMR | The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 180-190 ppm), along with signals for the carbons of the thiophene rings. |

| FT-IR | The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1660-1700 cm⁻¹. Characteristic C-H and C=C stretching vibrations of the thiophene rings will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (355.29 g/mol ), confirming its identity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable. |

Applications in Research and Drug Development

Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] While specific biological studies on 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde are not extensively reported, its structural features make it a compound of interest for several applications.

Precursor for Functional Dyes

This compound serves as a key intermediate in the synthesis of more complex functional molecules. It has been utilized as a starting material for the preparation of amino(oligo)thiophene dyes. These dyes are valuable tools in neuroscience and cell biology for studying the electrophysiology of organelles and cells due to their voltage-sensitive fluorescent properties.[4]

Organic Electronics

The conjugated terthiophene backbone of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde makes it a building block for organic electronic materials. Aldehyde-capped thiophene oligomers are used in the preparation of organic dyes for dye-sensitized solar cells.[5] The aldehyde group can be further functionalized to tune the electronic and optical properties of the resulting materials.

Drug Discovery Scaffold

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry. The presence of a reactive aldehyde group and a bromine atom provides two handles for further chemical modifications. This allows for the generation of a library of derivatives for screening against various biological targets. The bromo-substituent can be used in further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities.

Conclusion

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a valuable synthetic intermediate with applications in materials science and potential for drug discovery. Its synthesis, primarily through Stille cross-coupling, provides a reliable route to this terthiophene derivative. The presence of both an aldehyde and a bromo-functional group offers significant opportunities for further chemical elaboration, making it a versatile platform for the development of novel functional dyes, organic electronic materials, and potential therapeutic agents. A thorough understanding of its synthesis and characterization is essential for its effective utilization in these fields.

References

-

Wei, Y., Yang, Y., & Yeh, J. M. (1996). Synthesis and Electronic Properties of Aldehyde End-Capped Thiophene Oligomers and Other r,ω-Substituted Sexithiophenes. Chemistry of Materials, 8(11), 2659–2666. [Link]

-

ACS Publications. (1996). Synthesis and Electronic Properties of Aldehyde End-Capped Thiophene Oligomers and Other α,ω-Substituted Sexithiophenes. Chemistry of Materials. [Link]

-

Georganics. (n.d.). 5”-Bromo-2,2′-5′,2”-terthiophene-5-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

-

Organic Syntheses. (2011). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Organic Syntheses, 88, 197. [Link]

-

Watson International. (n.d.). 5”-bromo-[2,2′:5′,2”-terthiophene]-5-carbaldehyde CAS 161726-69-8. Retrieved from [Link]

- Google Patents. (2008). Amino(oligo)thiophene dyes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde in Organic Solvents

Introduction

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a crucial heterocyclic building block in the fields of organic synthesis and materials science. Its distinct structure, featuring two thiophene rings, a bromine atom, and a reactive aldehyde group, makes it a valuable precursor for the synthesis of complex molecules with applications in pharmaceuticals and electronics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and discusses the underlying chemical principles governing its behavior in different solvent environments.

Predicted Solubility Profile

While specific quantitative solubility data for 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is not extensively available in public literature, a qualitative prediction can be made based on the principle of "like dissolves like" and the solubility of similar compounds.[1][2] The molecule possesses both polar (aldehyde group) and non-polar (thiophene rings) characteristics, suggesting a varied solubility profile across different organic solvents.

The presence of the aldehyde functional group increases the polarity of the molecule, which can enhance its solubility in polar solvents.[3] However, the overall molecule is relatively large and contains a significant non-polar hydrocarbon portion, which will influence its solubility in non-polar solvents.[4]

Table 1: Predicted Qualitative Solubility of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, 1,4-Dioxane | High | These solvents can engage in dipole-dipole interactions with the polar aldehyde group and the thiophene rings, leading to good solvation.[5] Chloroform and methanol are noted as solvents for the related compound 5-Bromothiophene-2-carbaldehyde.[6] 1,4-Dioxane has been used as a solvent in reactions involving this class of compounds.[7] |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar, their ability to form strong hydrogen bonds with themselves may make the dissolution of the non-hydrogen-bond-donating aldehyde less favorable compared to polar aprotic solvents.[5] |

| Non-polar | Hexane, Toluene | Low to Moderate | The aromatic nature of the thiophene rings allows for some van der Waals interactions with non-polar solvents, but the polar aldehyde group may limit high solubility.[5] |

| Water | Poor | The compound is expected to be poorly soluble in water due to the large non-polar dithiophene structure, a characteristic shared with the simpler 5-Bromothiophene-2-carbaldehyde.[7] |

Factors Influencing Solubility

Several key factors govern the solubility of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1][8] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[1]

-

Polarity: The "like dissolves like" principle is central.[2] The polarity of the solvent relative to the solute determines the extent of favorable intermolecular interactions (dipole-dipole, London dispersion forces). The aldehyde group contributes to the molecule's polarity.[3]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve, which can lead to lower solubility.[2][9]

-

Intermolecular Forces: The strength of the intermolecular forces within the solute (crystal lattice energy) and within the solvent, as well as the forces that form between the solute and solvent, dictate the overall solubility.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde in a specific organic solvent at a controlled temperature.

Materials:

-

5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde to a vial. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial to prevent solvent evaporation and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: After the incubation period, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.[10]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Quantification:

-

HPLC Method: Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC. Analyze the diluted sample and determine the concentration based on a pre-established calibration curve.

-

UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance of the diluted aliquot and using a calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and any dilution factors.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Discussion and Field-Proven Insights

The predicted high solubility in polar aprotic solvents like THF, chloroform, and ethyl acetate is consistent with their frequent use as solvents in reactions involving thiophene-based compounds. For instance, the synthesis of related compounds often employs solvents like chloroform and dichloromethane for reactions and purification by column chromatography.[11] The moderate polarity of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde allows for a balance of interactions with these solvents.

For purification purposes, such as recrystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures is ideal. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be an effective strategy for recrystallization.

In the context of drug development, understanding the solubility in a range of solvents is critical for formulation. While aqueous solubility is often a key parameter, solubility in organic co-solvents can be important for developing liquid formulations or for use in analytical methods.

Conclusion

A comprehensive understanding of the solubility of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is essential for its effective utilization in research and development. While quantitative data is sparse, a qualitative assessment based on chemical principles provides valuable guidance for solvent selection. The provided experimental protocol offers a robust method for obtaining precise solubility data, which is crucial for process optimization, purification, and formulation development. The interplay of polarity, temperature, and molecular structure are the primary determinants of the solubility of this important heterocyclic compound.

References

- Vertex AI Search. (n.d.). What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? - FAQ.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2025, July 24). 5-Bromothiophene-2-carbaldehyde | 4701-17-1.

- PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- BenchChem. (n.d.). Solubility of 3,4-Dibromothiophene in organic solvents.

- MySkinRecipes. (n.d.). 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde.

- Solubility of Things. (n.d.). Thiophene-2-carbaldehyde.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde 95.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?

- The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.

- Scribd. (n.d.). Factors Affecting Solubility.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3-bromo-7-chloro-1-benzothiophene and Related Compounds in Organic Solvents.

Sources

- 1. byjus.com [byjus.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

Unlocking Potential: A Technical Guide to the Applications of Brominated Bithiophene Derivatives

In the dynamic landscape of materials science and medicinal chemistry, the strategic functionalization of aromatic heterocycles continues to unlock new frontiers. Among these, brominated bithiophene derivatives have emerged as exceptionally versatile building blocks, underpinning significant advancements in organic electronics and the development of novel therapeutic agents. The presence of bromine atoms not only facilitates a diverse range of subsequent chemical modifications, most notably through cross-coupling reactions, but also modulates the electronic properties and biological activity of the core bithiophene scaffold.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and multifaceted applications of these pivotal compounds. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights to empower your own research and development endeavors.

Part 1: The Synthetic Cornerstone - Accessing Brominated Bithiophene Scaffolds

The utility of any chemical scaffold is fundamentally tied to its accessibility. For brominated bithiophenes, direct electrophilic bromination of the parent 2,2'-bithiophene is a common and effective strategy. The regioselectivity of this reaction is highly dependent on the reaction conditions, allowing for the targeted synthesis of different isomers. For instance, the synthesis of 3,3'-dibromo-2,2'-bithiophene is a crucial starting point for polymers where side-chain functionalization is desired to influence solubility and morphology without disrupting the conjugated backbone.[1]

Experimental Protocol: Synthesis of 3,3'-Dibromo-2,2'-bithiophene

This protocol details a common method for the synthesis of 3,3'-dibromo-2,2'-bithiophene, a key precursor for various functional organic materials.[2]

Materials:

-

3-bromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes)

-

Diisopropylamine

-

Copper(II) chloride (CuCl₂)

-

Aqueous Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Allow the mixture to stir at -78 °C for 30 minutes.

-

Lithiation of 3-bromothiophene: In a separate flame-dried flask under nitrogen, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF and cool to -78 °C. To this solution, add the freshly prepared LDA solution dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Copper-mediated Coupling: To the reaction mixture, add CuCl₂ (1.05 equivalents) in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Extraction: Quench the reaction by carefully adding aqueous HCl. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using hexane as the eluent to afford 3,3'-dibromo-2,2'-bithiophene as a white solid.[2]

Causality of Experimental Choices:

-

Low-Temperature Lithiation: The use of -78 °C is critical to ensure the kinetic deprotonation at the 2-position of 3-bromothiophene, preventing unwanted side reactions and isomerization.

-

LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for deprotonation without competing nucleophilic attack on the brominated thiophene ring.

-

Copper(II) Chloride for Oxidative Coupling: CuCl₂ facilitates the oxidative coupling of the lithiated thiophene species to form the desired bithiophene structure.

Part 2: Engineering the Future of Electronics with Brominated Bithiophenes

The π-conjugated system of bithiophene forms the basis of many organic semiconductors. The introduction of bromine atoms provides a reactive handle for the synthesis of a vast library of derivatives with tailored electronic properties. Through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille, the bromine atoms can be replaced with a variety of aryl or alkyl groups, extending the conjugation length, tuning the HOMO/LUMO energy levels, and influencing the solid-state packing of the molecules.[3] These modifications are crucial for optimizing the performance of organic electronic devices.

Application Focus: Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor layer. Brominated bithiophenes are precursors to a class of high-performance p-type semiconductors. For example, 5,5'-dibromo-2,2'-bithiophene can be polymerized to create polymers like F8T2, which is widely used in OLEDs and OPVs.[3]

This protocol describes a general procedure for the fabrication of an OFET using a solution-processable organic semiconductor derived from a brominated bithiophene precursor.

Materials:

-

Pre-patterned source-drain electrodes on a Si/SiO₂ substrate

-

Organic semiconductor solution (e.g., a poly(3-alkylthiophene) derivative in a suitable organic solvent like chlorobenzene)

-

Poly(methyl methacrylate) (PMMA) solution in a solvent orthogonal to the semiconductor's solvent (e.g., anisole)

-

Gate electrode material (e.g., evaporated aluminum or a conductive polymer like PEDOT:PSS)

Procedure:

-

Substrate Cleaning: Thoroughly clean the pre-patterned substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

Surface Treatment (Optional but Recommended): Treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the ordering of the organic semiconductor and reduce charge trapping.

-

Semiconductor Deposition: Spin-coat the organic semiconductor solution onto the substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Annealing: Anneal the semiconductor film on a hotplate at a temperature optimized for the specific material to improve crystallinity and charge transport. This step is typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Dielectric Deposition: Spin-coat the PMMA solution to form the gate dielectric layer. The thickness of this layer is crucial for controlling the device's operating voltage.

-

Gate Electrode Deposition: Deposit the gate electrode. If using thermal evaporation, a shadow mask is used to define the gate area. If using a conductive polymer, it can be spin-coated or inkjet-printed.

-

Device Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer. From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Data Presentation: Key OFET Performance Metrics

| Parameter | Symbol | Typical Range for Bithiophene-based Materials | Significance |

| Field-Effect Mobility | µ | 0.1 - 10 cm²/Vs | Indicates the speed at which charge carriers move through the semiconductor. |

| On/Off Current Ratio | I_on/I_off | > 10⁵ | The ratio of the current when the transistor is "on" versus "off," indicating switching efficiency. |

| Threshold Voltage | V_th | -10 to +10 V | The gate voltage required to turn the transistor "on." |

Visualization of the OFET Fabrication Workflow

Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.

Part 3: Therapeutic Potential - Brominated Bithiophenes in Drug Discovery

The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs.[4] The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially improving membrane permeability, and can also serve as a site for metabolic activation or further functionalization to modulate biological activity. Brominated bithiophene derivatives have shown promise as anticancer and antimicrobial agents.[4][5]

Application Focus: Anticancer Activity Evaluation

The cytotoxic effects of novel compounds against cancer cell lines are a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.[6]

This protocol outlines the steps to evaluate the in vitro anticancer activity of a brominated bithiophene derivative.[6]

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Brominated bithiophene derivative dissolved in DMSO (stock solution)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the brominated bithiophene derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6][8]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of the Anticancer Screening Workflow